N-DS can be used as a substrate or tool molecule in studies exploring sphingolipid metabolism. By observing cellular uptake and processing of N-DS, researchers can gain insights into the enzymes and pathways involved in sphingolipid biosynthesis and degradation. Source: Sphingolipid Metabolism and Cell Signaling in Disease, Werner et al. 2000: )
Since ceramides play a role in various cellular processes, abnormal ceramide metabolism is implicated in several diseases. N-DS may serve as a research tool to investigate these diseases. For instance, researchers might examine how N-DS interacts with cells affected by Niemann-Pick disease, a lysosomal storage disorder linked to ceramide buildup. Source: Niemann-Pick Disease Type C Caused by Mutations in NPC1 Affects Sphingolipid Metabolism but Not Cholesterol Trafficking, Lloyd et al. 1999: )
Understanding the role of N-DS in cellular processes might lead to the development of novel therapeutic strategies. Researchers might explore if manipulating N-DS levels or using it as a base for designing ceramide-based drugs could be beneficial for treating conditions associated with ceramide imbalance.
C22 ceramide, also known as N-behenoyl-D-erythro-sphingosine, is a type of sphingolipid characterized by a long-chain fatty acid (behenic acid) attached to a sphingoid base. Its chemical structure comprises a sphingosine backbone with a 22-carbon fatty acyl chain, contributing to its unique properties and biological functions. C22 ceramide plays a crucial role in cellular signaling and membrane integrity, influencing various physiological processes such as apoptosis, inflammation, and cell differentiation .
C22 ceramide is synthesized through the action of ceramide synthases, enzymes that catalyze the condensation of sphingosine and fatty acyl-CoA. The specific enzyme responsible for synthesizing C22 ceramide is ceramide synthase 2, which demonstrates high specificity for long-chain acyl-CoA substrates . The general reaction can be summarized as follows:
Additionally, C22 ceramide can participate in various metabolic pathways, including conversion to other sphingolipids or degradation through sphingomyelinase activity .
C22 ceramide exhibits several biological activities that are critical for maintaining cellular homeostasis. It is involved in:
C22 ceramide can be synthesized through various methods:
C22 ceramide has several applications across various fields:
Research into the interactions of C22 ceramide with other biomolecules reveals its complex role in cellular metabolism:
C22 ceramide shares structural and functional similarities with other long-chain ceramides but is unique due to its specific acyl chain length and biological effects. Here are some similar compounds:
Compound Name | Acyl Chain Length | Unique Characteristics |
---|---|---|
C16 Ceramide | 16 carbons | Shorter chain; more abundant in skin lipids |
C18 Ceramide | 18 carbons | Commonly found; involved in cellular signaling |
C24 Ceramide | 24 carbons | Longer chain; associated with specific physiological roles |
Dihydroceramides | Variable | Reduced unsaturation; different biological activities |
C22 ceramide's longer acyl chain contributes to its distinct physical properties and biological activities compared to these other compounds. Its specific role in apoptosis and inflammation further distinguishes it within the class of sphingolipids .
The molecular formula of C22 ceramide is C₄₀H₇₉NO₃, with an average molecular mass of 622.06 grams per mole and a monoisotopic mass of 621.606 grams per mole [3] [5]. The structure consists of a sphingosine backbone (d18:1) containing 18 carbons with a trans double bond at the 4-5 position, linked via an amide bond to behenic acid, a 22-carbon saturated fatty acid [2] [3].
The Simplified Molecular Input Line Entry System representation is: CCCCCCCCCCCCCCCCCCCCCC(=O)NC@@HC@H\C=C\CCCCCCCCCCCCC [5]. The International Chemical Identifier key is KEPQASGDXIEOIL-GLQCRSEXSA-N [3]. The molecular structure features two hydroxyl groups located at positions C1 and C3 of the sphingosine backbone, one amide group connecting the sphingosine to the fatty acid, and one trans double bond in the sphingosine chain [3] [6].
C22 ceramide exhibits exceptional thermal stability compared to shorter-chain ceramides. The compound remains structurally intact up to temperatures of 125°C, above which thermal degradation begins to occur [7] [8]. During thermal treatment above 125°C, structural changes include cleavage of carbon-carbon bonds, destruction of the amide structure, and variations in hydrogen bonding patterns [7]. Mass spectrometry studies have revealed that thermal degradation results in the formation of free α-hydroxy fatty acids [7].
The thermal behavior of C22 ceramide is influenced by its extensive hydrogen bonding network. Differential scanning calorimetry studies of related long-chain ceramides indicate that melting temperatures increase approximately 7°C in membrane mixtures containing 10 mol% ceramide as chain length increases from C18 to C24 [9]. The compound displays characteristics of a crystalline solid at room temperature, requiring specialized handling procedures for analysis [10] [11].
C22 ceramide demonstrates extreme hydrophobicity, classifying it among the most hydrophobic molecules in nature [12] [13]. The compound is essentially insoluble in water, with solubility levels below 0.001% [14]. This insolubility stems from the long hydrocarbon chains and the extensive intermolecular hydrogen bonding network formed between ceramide molecules [12] [13].
In organic solvents, C22 ceramide shows moderate solubility. In ethanol, the solubility is approximately 5.0 mg/ml when heated to 60°C with ultrasonic treatment [4]. Dimethyl formamide solubility ranges from 0.33 to 0.5 mg/ml under similar heating conditions [15] [4]. The compound requires specialized solubilization techniques for biological studies, often necessitating the use of organic solvent vehicles followed by dilution into aqueous systems [10] [4].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₄₀H₇₉NO₃ | [3] [5] |
Molecular Weight (g/mol) | 622.06-622.076 | [3] [5] [4] |
Monoisotopic Mass (g/mol) | 621.606 | [3] [5] |
Chemical Abstract Service Number | 27888-44-4 | [2] [5] |
Melting Point (°C) | Not determined | [16] |
Appearance | Crystalline solid | [10] |
Thermal Stability | Stable up to 125°C | [7] [8] |
Solubility in Water | Insoluble (<0.001%) | [14] [12] |
Solubility in Ethanol (mg/ml) | 5.0 | [4] |
Solubility in Dimethyl Formamide (mg/ml) | 0.33-0.5 | [15] [4] |
Storage Temperature (°C) | -20 to -80 | [15] [4] |
The most common and well-studied variant of C22 ceramide is N-behenoyl-D-erythro-sphingosine, designated as d18:1/22:0 [1] [2]. This structure contains a sphingosine backbone with 18 carbons and one trans double bond at the 4-5 position (d18:1), connected to behenic acid (22:0) through an amide linkage [2]. This variant has been isolated from natural sources, including the sea sponge Haliclona koremella [2].
The d18:1/22:0 variant serves as an endogenous bioactive sphingolipid with specific biological functions. Research demonstrates that this ceramide reduces the propensity of C16-ceramide channel formation in isolated rat liver mitochondria and liposomes [2]. Additionally, it can inhibit mitochondrial-to-cytoplasmic stress responses and activate specific signaling pathways including the mammalian target of rapamycin-unc-51-like autophagy activating kinase 1 pathway [2].
A less common structural variant contains a shorter sphingoid base with 14 carbons, designated as d14:1/22:0 [17]. This variant maintains the same 22-carbon behenic acid chain but features a tetradecasphingenine backbone instead of the standard sphingosine [17]. The molecular formula for this variant is C₃₆H₇₁NO₃ with a molecular weight of approximately 566.0 grams per mole [17].
The d14:1/22:0 variant has been identified in analytical studies using liquid chromatography-tandem mass spectrometry methods [17]. Selected reaction monitoring parameters show characteristic precursor-to-product ion transitions, with the precursor ion at m/z 566.52 fragmenting to produce a product ion at m/z 208.30 [17]. This fragmentation pattern reflects the loss of the fatty acid chain, leaving the characteristic sphingoid base fragment [17].
Variant | Sphingoid Base | Fatty Acid | Molecular Formula | Molecular Weight |
---|---|---|---|---|
C22 Ceramide (d18:1/22:0) | d18:1 (trans-4-sphingenine) | C22:0 (Behenic acid) | C₄₀H₇₉NO₃ | 622.1 |
C22 Ceramide (d18:1(14Z)/22:0) | d18:1(14Z) (cis-14-sphingenine) | C22:0 (Behenic acid) | C₄₀H₇₉NO₃ | 622.1 |
C22 Ceramide (d14:1/22:0) | d14:1 (tetradecasphingenine) | C22:0 (Behenic acid) | C₃₆H₇₁NO₃ | 566.0 |
C22 Ceramide (d16:1/22:0) | d16:1 (hexadecasphingenine) | C22:0 (Behenic acid) | C₃₈H₇₅NO₃ | 594.0 |
Liquid chromatography-tandem mass spectrometry represents the gold standard for C22 ceramide analysis, offering exceptional sensitivity and specificity [18] [19] [20]. Multiple reaction monitoring mode provides limit of detection values ranging from 0.06 to 0.42 nmol/L and limit of quantification from 0.17 to 1.26 nmol/L [21]. The method typically employs C8 or C18 reverse-phase columns with gradient elution using methanol-water or acetonitrile-water mobile phases containing ammonium acetate or formic acid [18] [21].
Ultra high-performance liquid chromatography coupled with mass spectrometry enables rapid analysis within 10 minutes, achieving limits of detection between 5-26 pg and quantification limits of 13-53 pg [21] [22]. The method demonstrates excellent repeatability with retention time variations of 0.3-2% and peak area ratio variations of 2-8% [22]. Recovery rates from biological samples range from 70-99% depending on the sample matrix [18].
Electrospray ionization mass spectrometry provides structural characterization through characteristic fragmentation patterns [23] [22]. In positive ion mode, ceramides typically lose the fatty acid moiety, producing diagnostic sphingoid base fragments [17] [23]. Multiple dimensional tandem mass spectrometry approaches, including constant neutral loss scans and precursor ion scans, enable comprehensive ceramide profiling without extensive chromatographic separation [23].
Nuclear magnetic resonance spectroscopy offers detailed conformational analysis of C22 ceramide structure [6]. One-dimensional and two-dimensional nuclear magnetic resonance techniques can elucidate hydrogen bonding patterns, particularly the network involving amide protons and hydroxyl groups [6]. Solid-state nuclear magnetic resonance provides insights into molecular organization and dynamics in membrane environments [24].
Thin layer chromatography serves as a simple, cost-effective method for ceramide separation and preliminary identification [25] [26]. Development using chloroform:methanol:acetic acid solvent systems (95:5:0.5, v/v/v) effectively separates ceramide species [26]. Visualization methods include iodine vapor absorption and char spray techniques [26].
Method | Detection Mode | Limit of Detection | Limit of Quantification | Column Type |
---|---|---|---|---|
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Multiple Reaction Monitoring (MRM) | 0.06-0.42 nmol/L | 0.17-1.26 nmol/L | C8/C18 Reverse Phase |
Ultra High-Performance Liquid Chromatography (UHPLC-MS) | Positive Ion Mode | 5-26 pg | 13-53 pg | C8 Reverse Phase |
Electrospray Ionization Mass Spectrometry (ESI-MS) | Positive/Negative Ion Mode | Not specified | Not specified | Not applicable |
High-Performance Liquid Chromatography (HPLC) | UV Detection | Not specified | Not specified | RP8 Column |
Thin Layer Chromatography (TLC) | Iodine Vapor/Char Spray | Visual detection | Not applicable | Silica Gel |
Nuclear Magnetic Resonance Spectroscopy (NMR) | ¹H, ¹³C, ²H NMR | Not applicable | Not applicable | Not applicable |
Gas Chromatography-Mass Spectrometry (GC-MS) | Selected Ion Monitoring | Not specified | Not specified | DB-17MS Column |